

Infrared spectroscopy of Methyl 2-ethynylbenzoate

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Compound of Interest

Compound Name: Methyl 2-ethynylbenzoate

Cat. No.: B1297170

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An In-Depth Technical Guide to the Infrared Spectroscopy of **Methyl 2-ethynylbenzoate**

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of **Methyl 2-ethynylbenzoate** (C₁₀H₈O₂).^[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation and quality control of this multifunctional molecule. We will explore the characteristic vibrational modes of the terminal alkyne, aromatic ester, and ortho-disubstituted benzene ring moieties. A detailed, field-proven experimental protocol for acquiring high-quality spectra is presented, followed by a systematic guide to spectral interpretation. The causality behind experimental choices and the influence of the molecule's unique electronic and steric environment on its infrared spectrum are discussed to provide a holistic understanding.

Introduction: The Molecule and the Method

1.1. Methyl 2-ethynylbenzoate: A Versatile Building Block

Methyl 2-ethynylbenzoate is an organic compound featuring three key functional groups: a terminal alkyne, a methyl ester, and an ortho-disubstituted aromatic ring. This unique combination makes it a valuable synthon in organic chemistry, particularly in the synthesis of heterocycles, polymers, and complex molecular architectures relevant to medicinal chemistry.

and materials science. Given its role as a precursor, verifying its structural integrity is paramount.

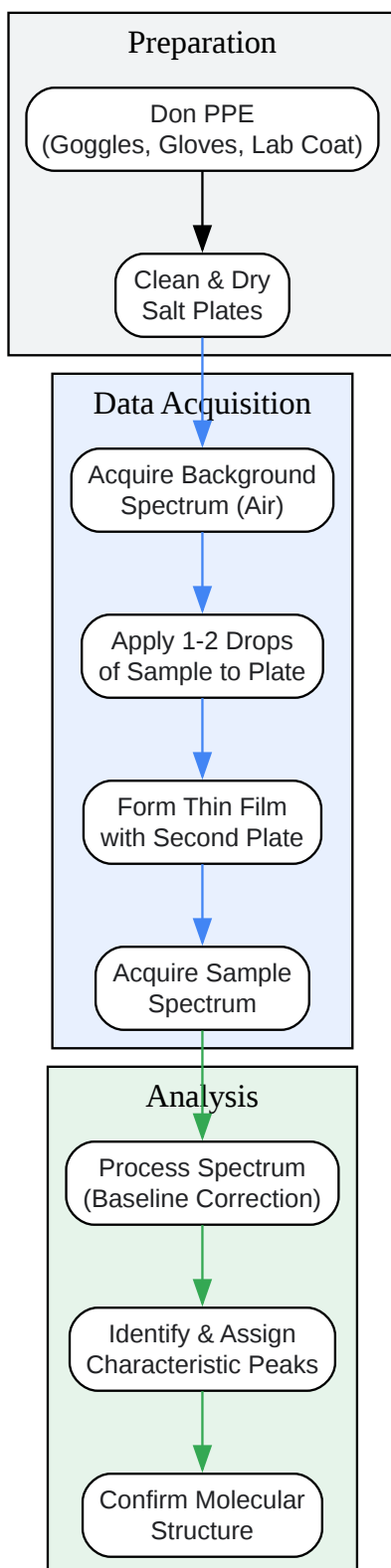
1.2. The Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of bonds and functional groups present. For a molecule like **Methyl 2-ethynylbenzoate**, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of its critical functional groups, making it a first-line technique for identity confirmation and purity assessment.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of **Methyl 2-ethynylbenzoate** is a composite of the absorptions from its constituent parts. A logical approach to its interpretation involves analyzing the expected vibrational frequencies for each functional group.

Diagram: Key Functional Groups of Methyl 2-ethynylbenzoate



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References

- 1. scbt.com [scbt.com]
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